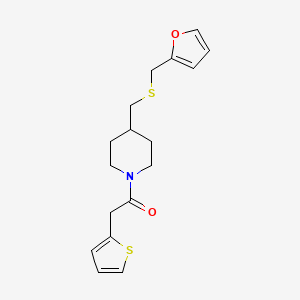

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted with a furan-thioether moiety and a thiophen-2-yl ethanone group. This structure combines aromatic heterocycles (furan and thiophene) with a flexible piperidine scaffold, making it a candidate for exploring structure-activity relationships in medicinal chemistry or materials science.

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c19-17(11-16-4-2-10-22-16)18-7-5-14(6-8-18)12-21-13-15-3-1-9-20-15/h1-4,9-10,14H,5-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXJUHJMHVQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-ylmethylthio intermediate: This can be achieved by reacting furan-2-carbaldehyde with a thiol compound under acidic or basic conditions.

Piperidine ring formation: The intermediate can then be reacted with piperidine in the presence of a suitable catalyst.

Final coupling reaction: The resulting compound is then coupled with thiophene-2-yl ethanone under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine/piperazine-based ethanones with aromatic and sulfur-containing substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Piperazine/Piperidine Cores

Key Observations :

Core Flexibility: Piperidine (6-membered ring) vs. Piperazines often exhibit enhanced solubility due to basic nitrogen atoms .

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃ in 7f and MK47 ) increase metabolic stability but may reduce solubility .

- Thioether linkages (e.g., furan-thio-methyl in the target compound vs. tetrazole-thioether in 7e ) influence conformational flexibility and redox stability .

Aromatic Moieties : Thiophene and furan rings contribute to π-π stacking interactions, while substituted phenyl groups (e.g., 4-methoxyphenyl in 5c ) modulate lipophilicity .

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, piperidine moiety, and a thiophenyl group. This compound's potential biological activity is primarily attributed to its ability to interact with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan and thiophenyl rings contributes to its reactivity and biological activity, while the piperidine core enhances its pharmacological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. The following table summarizes some key findings related to its biological activity:

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibitory effects observed | |

| Anticancer | Cancer cell lines | Cytotoxicity noted | |

| Enzyme Interaction | Various enzymes | Potential modulation identified |

Case Studies

- Antimicrobial Activity : In vitro studies have shown that this compound demonstrates significant inhibitory effects against several bacterial strains. The presence of the furan ring is believed to enhance its antimicrobial efficacy by interacting with bacterial enzymes crucial for survival.

- Anticancer Potential : Research involving cancer cell lines indicates that this compound exhibits cytotoxic effects. Further investigations are required to elucidate the specific pathways involved in its anticancer activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial steps may include:

- Preparation of the piperidine derivative.

- Introduction of the furan group through nucleophilic substitution or electrophilic addition.

- Formation of the thioether linkage using appropriate reagents under controlled conditions.

These synthetic routes can be optimized for yield and purity, facilitating the development of derivatives with enhanced biological activities.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone?

Answer:

The synthesis involves multi-step organic reactions:

Thioether Formation : Reacting a furan-2-ylmethyl thiol with a piperidine derivative (e.g., 4-chloromethylpiperidine) under basic conditions (e.g., K₂CO₃) to form the thioether linkage .

Ketone Coupling : Introducing the thiophen-2-yl ethanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .

Purification : Use column chromatography or recrystallization (solvents: ethanol/dichloromethane) to isolate the final product .

Critical Conditions :

- Temperature: 60–80°C for thioether formation; room temperature for acylation .

- Solvents: Methanol, dichloromethane, or THF under inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How is the structural confirmation of this compound achieved?

Answer:

Structural validation relies on spectroscopic and analytical methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan methylene at δ 3.8–4.2 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ m/z ~405) .

Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity .

Basic: What are the solubility characteristics and physical state of this compound?

Answer:

- Physical State : Solid at room temperature; melting point requires experimental determination (DSC recommended) .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol; insoluble in water .

Note : Solubility varies with substituent electronic effects; conduct shake-flask experiments for precise measurements .

Advanced: How can researchers optimize synthesis yield when encountering low purity?

Answer:

Yield Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thioether formation to enhance reaction rates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during acylation .

- Solvent Selection : Switch to DMF for improved solubility of intermediates .

Purity Enhancement : - Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients .

- Crystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: What strategies resolve contradictory spectral data during characterization?

Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw, ACD/Labs) .

- Isotopic Labeling : Use ¹³C-labeled intermediates to clarify ambiguous carbonyl signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex heterocyclic systems .

Case Example : Discrepancies in thiophene proton signals may arise from rotational isomerism; variable-temperature NMR can confirm .

Advanced: What in vitro models are suitable for initial pharmacological evaluation?

Answer:

- Receptor Binding Assays : Screen for affinity at GPCRs (e.g., serotonin receptors) due to structural similarity to piperidine-based ligands .

- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Controls : Include reference compounds (e.g., ketoconazole for CYP inhibition) to validate results .

Advanced: How to evaluate the compound’s potential in material science applications?

Answer:

- Electronic Properties : Cyclic voltammetry (CV) measures redox activity (thiophene/furan π-systems may enable semiconductor behavior) .

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ assesses decomposition temperatures .

- Photophysical Studies : UV-Vis and fluorescence spectroscopy to explore optoelectronic applications .

Advanced: What computational methods predict reactivity with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase domains) .

- MD Simulations : GROMACS evaluates binding stability over time (focus on piperidine-thiophene interactions) .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to biological activity .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Answer:

- Standardized Assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition to reduce variability .

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven effects .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Reagent Compatibility : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for thioether formation .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.